METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Overview
Description
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an indole ring, and an alaninate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE typically involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethyl group, and coupling with alaninate. Common reagents used in these reactions include trifluoroacetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)butanoate
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)pentanoate
Uniqueness
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate is unique due to the presence of both the trifluoromethyl group and the indole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O3/c1-7-10(8-5-3-4-6-9(8)22-7)13(12(25)26-2,15(19,20)21)23-11(24)14(16,17)18/h3-6,22H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLCSDRCGCVJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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